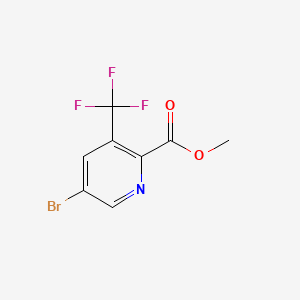

Methyl 5-bromo-3-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYMNZJJAFOWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673201 | |

| Record name | Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-84-3 | |

| Record name | Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-3-(trifluoromethyl)picolinate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When this group is positioned on a versatile heterocyclic scaffold like pyridine, it creates a building block of immense value for drug discovery programs.

This guide provides an in-depth technical overview of Methyl 5-bromo-3-(trifluoromethyl)picolinate , a key intermediate whose structure is primed for chemical elaboration. With a CAS Number of 1214328-84-3 , this compound combines three critical features: a pyridine ring for diverse interactions with biological targets, a trifluoromethyl group for improved drug-like properties, and a bromine atom that serves as a versatile handle for advanced chemical synthesis.[1][2] We will explore its synthesis, physicochemical properties, reactivity, and its pivotal role in the construction of complex bioactive molecules, particularly kinase inhibitors.

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1214328-84-3 | [1] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1] |

| Molecular Weight | 284.03 g/mol | [1] |

| IUPAC Name | methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | [1] |

| Synonyms | This compound | [1] |

| Purity | Typically ≥97% | [2] |

| Physical Form | White to Yellow Solid or Semi-solid | [2] |

Synthesis and Mechanism: A Protocol Built on Logic

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-3-(trifluoromethyl)picolinic acid (CAS 1211580-84-5).[3][4][5] This precursor is commercially available, making the final esterification step a practical entry point for many research labs.

The following protocol is based on a standard and highly effective method for esterifying aromatic carboxylic acids, analogous to the synthesis of similar picolinate esters.[6]

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 5-bromo-3-(trifluoromethyl)picolinic acid.

Materials:

-

5-bromo-3-(trifluoromethyl)picolinic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (as solvent, ~0.2 M concentration)

-

Thionyl chloride (SOCl₂) (1.5-2.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-(trifluoromethyl)picolinic acid in anhydrous methanol.

-

Activation: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a dropping funnel over 10-15 minutes. Causality Note: This exothermic reaction forms the highly reactive acyl chloride intermediate in situ. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup - Quenching: Cool the mixture to room temperature. Carefully and slowly evaporate the excess methanol and thionyl chloride under reduced pressure. Safety Note: This step should be performed in a well-ventilated fume hood as SO₂ and HCl gas are released.

-

Workup - Neutralization: Dissolve the residue in ethyl acetate. Slowly pour the organic solution into a beaker containing a stirred, chilled saturated solution of sodium bicarbonate to neutralize any remaining acid. Continue until gas evolution (CO₂) ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final this compound.

Reaction Mechanism Diagram

Caption: Fischer esterification workflow via an acyl chloride intermediate.

Reactivity and Application in Drug Discovery

The true value of this compound lies in its synthetic versatility. The molecule possesses two key reactive sites that can be manipulated orthogonally, making it an ideal scaffold for building molecular complexity.

Key Reactive Sites:

-

C-Br Bond (at C5 position): This site is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of aryl or heteroaryl groups, which are critical for modulating a drug's interaction with its biological target.[7]

-

Suzuki Coupling: Reaction with boronic acids/esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Sonogashira Coupling: Formation of C-C triple bonds.

-

-

Ester Group (at C2 position): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality is often used to introduce hydrogen bond donors/acceptors or to connect to other parts of a larger molecule.

Application in Kinase Inhibitor Synthesis

The bromo-(trifluoromethyl)aniline and related heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[9] Molecules like this compound are instrumental in synthesizing inhibitors that target critical cancer-related pathways, such as the PI3K/mTOR pathway.[7]

The diagram below illustrates a generalized workflow where this building block is used to create a complex, biologically active molecule.

Caption: Synthetic pathway from the core building block to a kinase inhibitor.

Spectroscopic Characterization (¹H and ¹⁹F NMR)

Confirming the structure of this compound relies on standard analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of both protons and fluorine atoms provides a rich dataset for structural elucidation.

-

¹H NMR: The proton spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A sharp singlet will appear upfield for the methyl ester protons.

-

¹⁹F NMR: The ¹⁹F NMR will show a sharp singlet for the -CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. Decoupling of protons can simplify the fluorine spectrum, confirming the absence of H-F coupling over multiple bonds.[10]

While a publicly available spectrum for this specific molecule is not readily found, data from closely related 5-bromo-2-(trifluoromethyl)pyridine shows characteristic signals: ¹H NMR (CDCl₃) δ 8.82 (d), 8.05 (dd), 7.61 (d); ¹⁹F NMR (CDCl₃) δ -67.9 (s).[11] One can anticipate similar patterns for the target compound, with shifts influenced by the ester group at the C2 position.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient route to novel and complex molecular architectures. Its combination of a trifluoromethyl group for enhancing drug-like properties and a bromine atom for versatile cross-coupling reactions makes it an invaluable asset for medicinal chemists. For researchers in drug discovery, particularly in the competitive field of kinase inhibitor development, a thorough understanding and proficient use of this reagent can significantly accelerate the journey from a synthetic concept to a promising clinical candidate.

References

-

The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

-

5-Bromo-3-(trifluoromethyl)picolinic acid. Available at: [Link]

- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

-

PubChem. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate. Available at: [Link]

-

HDH Chemicals. 3-Bromo-5-(trifluoromethyl)picolinic acid, min 95%, 5 grams. Available at: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. US8445507B2 - Androgen receptor modulating compounds and methods of use thereof.

-

MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Available at: [Link]

- Google Patents. US3923812A - 7-Substituted-3-hydroxy-3-substituted-2-indolinones.

- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.

- Google Patents. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.

-

PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Available at: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

Sources

- 1. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromo-3-(trifluoromethyl)-2-pyridinecarboxylate [cymitquimica.com]

- 3. 5-Bromo-3-(trifluoromethyl)picolinic acid - [nashpharmatech.com]

- 4. 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]

- 5. 5-Bromo-3-(trifluoromethyl)picolinic acid | 1211580-84-5 [sigmaaldrich.com]

- 6. Methyl 5-broMo-3-fluoropyridine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. magritek.com [magritek.com]

- 11. rsc.org [rsc.org]

Methyl 5-bromo-3-(trifluoromethyl)picolinate molecular weight

An In-depth Technical Guide to Methyl 5-bromo-3-(trifluoromethyl)picolinate for Advanced Chemical Synthesis

Executive Summary: this compound is a halogenated pyridine derivative that serves as a highly valuable and versatile intermediate in the fields of medicinal chemistry and drug discovery. With a molecular weight of 284.03 g/mol and the chemical formula C₈H₅BrF₃NO₂, this compound integrates several key structural motifs that are highly sought after in the design of novel therapeutic agents.[1][2][3][4][5] The presence of a bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, traits that can be imparted to downstream drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.[6] This guide provides a senior application scientist's perspective on the physicochemical properties, safe handling, synthetic utility, and quality control of this compound, designed for researchers and professionals in drug development.

Core Physicochemical & Structural Characteristics

This compound is typically a solid, ranging in appearance from off-white to yellow-brown.[3][7] Its molecular structure is foundational to its utility. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The two key substituents, bromine and trifluoromethyl, confer specific functionalities crucial for advanced chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 284.03 g/mol | [1][2][5] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [1][2][5] |

| Exact Mass | 282.94600 Da | [2] |

| CAS Number | 1214328-84-3 | [2][8] |

| IUPAC Name | methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | [5] |

| Physical Form | Solid | |

| Calculated logP | 2.64950 | [2] |

| Polar Surface Area (PSA) | 39.19 Ų | [2] |

Structural Analysis for Synthetic Strategy

-

The Bromine Atom (Position 5): This is the primary reactive site for building molecular complexity. As a halogen, it is an excellent leaving group in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of aryl, heteroaryl, alkyl, or amino groups, making it a cornerstone for library synthesis and lead optimization.

-

The Trifluoromethyl Group (Position 3): The CF₃ group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the reactivity of the pyridine ring. In a drug development context, the CF₃ group is often used as a bioisostere for a methyl or chloro group.[6] Its inclusion has been repeatedly shown to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modify binding affinity to target proteins.[6]

-

The Methyl Ester (Position 2): The ester group is relatively stable but can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This provides another functional handle for modification, such as amide bond formation, which is a fundamental linkage in many pharmaceutical compounds.

Synthesis and Safe Handling Protocols

While multiple proprietary methods exist for the synthesis of this intermediate, a logical and generalized retrosynthetic pathway can be proposed. This workflow highlights the causal choices behind the sequence of reactions, which prioritize the stability of functional groups and reaction efficiency.

Proposed Synthetic Workflow

The synthesis would likely involve the strategic introduction of the trifluoromethyl and bromo substituents onto a picolinic acid backbone, followed by esterification. The choice to perform bromination and trifluoromethylation at specific stages is critical to avoid unwanted side reactions and to manage the directing effects of the substituents.

Caption: Proposed synthetic workflow for this compound.

Self-Validating Safe Handling Protocol

Trustworthiness in the laboratory is built on self-validating safety systems. The following protocol is designed to minimize exposure and mitigate risks based on the compound's known hazards: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5]

Step 1: Pre-Handling Verification

-

Action: Confirm that a Safety Data Sheet (SDS) is accessible and has been reviewed.[9][10][11] Verify that the fume hood is certified and functioning correctly.

-

Causality: The SDS contains critical hazard, first-aid, and disposal information. A functional fume hood is the primary engineering control to prevent inhalation of powders or vapors.[9]

Step 2: Personal Protective Equipment (PPE) Donning

-

Action: Wear a lab coat, nitrile gloves (check for integrity), and chemical splash goggles.

-

Causality: This combination prevents skin contact, which can cause irritation, and protects the eyes from accidental splashes, which can cause serious damage.[12][13]

Step 3: Aliquoting and Weighing

-

Action: Conduct all manipulations of the solid compound within a chemical fume hood.[10][11] Use anti-static and spark-proof equipment where possible.[9]

-

Causality: This prevents the release of fine powder into the laboratory environment, mitigating the respiratory irritation hazard.[5]

Step 4: Post-Handling and Storage

-

Action: Tightly seal the container immediately after use. Decontaminate the work surface and any equipment used. Remove and wash contaminated clothing before reuse.[9] Store the container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, bases, and oxidizing agents.[2][4][10]

-

Causality: Proper sealing prevents degradation and contamination. Decontamination and proper storage are crucial for maintaining a safe laboratory environment and ensuring the long-term stability of the chemical.

Step 5: Waste Disposal

-

Action: Dispose of unused material and contaminated items in a designated hazardous waste container, following all local and institutional regulations.[9][10]

-

Causality: Adherence to regulated disposal procedures prevents environmental contamination and ensures legal compliance.

Utility in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its structure is pre-validated by the frequent appearance of its core motifs in successful drug molecules. Its utility lies in its ability to serve as a reliable starting point for generating diverse libraries of new chemical entities.

Workflow: From Intermediate to Drug Candidate

The primary application involves leveraging the bromo-substituent for palladium-catalyzed cross-coupling reactions. This workflow enables the systematic exploration of chemical space around the trifluoromethyl-picolinate core.

Caption: Role as a building block in discovery chemistry.

Analytical Quality Control Workflow

Ensuring the identity and purity of the starting material is a non-negotiable tenet of synthetic chemistry. A multi-pronged analytical approach is required to validate each batch of this compound.

Standard QC Protocol

A typical workflow involves chromatographic separation followed by spectroscopic analysis to confirm both purity and structure.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, CasNo.1214328-84-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Methyl 5-bromo-3-(trifluoromethyl)-2-pyridinecarboxylate [cymitquimica.com]

- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 5. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 5-bromo-3-methylpicolinate | 213771-32-5 [sigmaaldrich.com]

- 8. 1214328-84-3|this compound|BLD Pharm [bldpharm.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Methyl 5-bromo-3-(trifluoromethyl)picolinate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 5-bromo-3-(trifluoromethyl)picolinate is a halogenated and trifluoromethylated pyridine derivative that has emerged as a critical building block in contemporary drug discovery and development. Its unique electronic properties, stemming from the presence of a bromine atom, a trifluoromethyl group, and a methyl ester on the pyridine ring, make it a highly versatile substrate for a variety of cross-coupling reactions. This guide provides an in-depth analysis of its synthesis, reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and drug development professionals.

The strategic placement of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The electron-withdrawing trifluoromethyl group at the 3-position significantly influences the reactivity of the pyridine ring and can enhance the metabolic stability and binding affinity of derivative compounds. The methyl ester at the 2-position offers a site for further chemical modification, such as hydrolysis and amidation.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and physical properties.

Chemical Structure:

-

IUPAC Name: methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate[1]

-

CAS Number: 1214328-84-3[1]

-

Molecular Formula: C₈H₅BrF₃NO₂[1]

-

Molecular Weight: 284.03 g/mol [1]

-

SMILES: COC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F[1]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 284.03 g/mol | [1] |

| LogP | 2.6 | [1] |

| Purity | Typically >97% | [2] |

| Appearance | Solid | [2] |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis for this compound is not readily found in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds, such as the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine described in patent literature[4]. The proposed synthesis involves a multi-step sequence starting from commercially available precursors.

Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Diethyl 2-((5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate)

-

To a solution of diethyl malonate in tetrahydrofuran (THF) at 0°C, sodium hydride (NaH) is added portion-wise.

-

The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 2-chloro-3-(trifluoromethyl)-5-nitropyridine in THF.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.

-

-

Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

-

The product from Step 1 is heated in concentrated sulfuric acid, leading to decarboxylation.

-

The reaction mixture is cooled, carefully poured onto ice, and neutralized with a base.

-

The product is extracted, and the organic layer is purified.

-

-

Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

-

The nitro compound from Step 2 is reduced using a reducing agent such as iron powder in the presence of ammonium chloride in an ethanol/water mixture.

-

The reaction mixture is filtered, and the filtrate is concentrated and purified.

-

-

Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine

-

The amine from Step 3 is subjected to a Sandmeyer-type reaction.

-

Copper(II) bromide and tert-butyl nitrite are added to a solution of the amine in acetonitrile.

-

The reaction is stirred at room temperature, followed by extraction and purification to yield the brominated pyridine.

-

-

Step 5: Synthesis of 5-Bromo-3-(trifluoromethyl)picolinic acid

-

The methyl group of the brominated pyridine from Step 4 is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution under heating.

-

The reaction mixture is worked up to isolate the carboxylic acid.

-

-

Step 6: Synthesis of this compound

-

The carboxylic acid from Step 5 is esterified using methanol in the presence of thionyl chloride.

-

The reaction mixture is heated, and upon completion, the solvent is removed to yield the final product.

-

Chemical Reactivity and Key Applications in Synthesis

The utility of this compound lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex[5][6]. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyridine ring.

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling reaction with this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired coupled product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceuticals.

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application in the Synthesis of Bioactive Molecules

The structural motifs accessible from this compound are prevalent in a range of biologically active compounds, making it a valuable starting material in drug discovery programs.

Precursor to PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology[7][8][9][10]. Overexpression of PRMT5 is associated with various cancers, and its inhibition has shown therapeutic promise[8]. The pyridine core, functionalized with substituents at the 3- and 5-positions, is a common feature in several classes of PRMT5 inhibitors. This compound serves as an ideal starting point for the synthesis of such compounds, where the bromine can be displaced via cross-coupling to introduce key pharmacophoric elements.

Building Block for MetAP-2 Inhibitors

Methionine aminopeptidase-2 (MetAP-2) is another important therapeutic target, particularly in the context of angiogenesis and cancer[11]. Small molecule inhibitors of MetAP-2 often feature substituted heterocyclic scaffolds. The structural versatility of this compound allows for its incorporation into synthetic routes targeting novel MetAP-2 inhibitors.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

δ ~8.7 ppm (s, 1H): The proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.

-

δ ~8.3 ppm (s, 1H): The proton at the 4-position of the pyridine ring.

-

δ ~4.0 ppm (s, 3H): The protons of the methyl ester group.

¹³C NMR (Predicted):

-

~164 ppm: Carbonyl carbon of the methyl ester.

-

~150-155 ppm: Aromatic carbons adjacent to the nitrogen atom (C2 and C6).

-

~140 ppm: Aromatic carbon at the 4-position.

-

~120-130 ppm: Aromatic carbons at the 3 and 5-positions, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

~122 ppm (q, J ≈ 275 Hz): Trifluoromethyl carbon.

-

~53 ppm: Methyl carbon of the ester.

Mass Spectrometry (Expected):

-

M⁺ and [M+2]⁺: A characteristic isotopic pattern for a monobrominated compound in a roughly 1:1 ratio.

-

[M+H]⁺: 283.95 and 285.95 in high-resolution mass spectrometry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1].

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifluoromethylated and brominated pyridine scaffold provides a robust platform for the synthesis of complex molecules through well-established cross-coupling methodologies. The demonstrated and potential applications in the development of inhibitors for key therapeutic targets such as PRMT5 and MetAP-2 underscore its importance. As the demand for novel, potent, and selective drug candidates continues to grow, the utility of such strategically functionalized building blocks is expected to increase, further solidifying the role of this compound in the arsenal of the modern synthetic chemist.

References

- PubChem. (n.d.). Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). Methyl 5-bromo-3-(trifluoromethyl)-2-pyridinecarboxylate.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine.

- ChemicalBook. (n.d.). Methyl 5-broMo-3-fluoropyridine-2-carboxylate synthesis.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Guidechem. (n.d.). 5-broMo-3-(trifluoroMethyl)pyridine-2-carboxylic acid 1211580-84-5 wiki.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0283133).

- American Chemical Society. (n.d.). Studies directed toward the synthesis of PRMT5 inhibitors.

- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- BLD Pharm. (n.d.). 1211536-14-9|Methyl 3-bromo-5-(trifluoromethyl)picolinate.

- ChemicalBook. (n.d.). Methyl 5-broMo-3-fluoropyridine-2-carboxylate | 1211538-72-5.

- BLD Pharm. (n.d.). 1214328-84-3|this compound.

- PubMed. (2021). Discovery of a First-in-Class Inhibitor of the PRMT5-Substrate Adaptor Interaction.

- MDPI. (n.d.). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention.

- PubMed. (n.d.). Medicinal chemistry insights into PRMT5 inhibitors.

- Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

- BLD Pharm. (n.d.). 213771-32-5|Methyl 5-bromo-3-methylpicolinate.

- PubChem. (n.d.). Methyl 5-bromo-3-methylpicolinate. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Suzuki reaction.

- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubMed. (n.d.). Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update.

- PubMed. (2017). Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates.

Sources

- 1. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromo-3-(trifluoromethyl)-2-pyridinecarboxylate [cymitquimica.com]

- 3. 1214328-84-3|this compound|BLD Pharm [bldpharm.com]

- 4. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]

- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]

- 9. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-bromo-3-(trifluoromethyl)picolinate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-3-(trifluoromethyl)picolinate

Abstract

This compound is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile bromine atom, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the most reliable and scientifically sound pathway for its synthesis, intended for researchers and process chemists. We will delve into the strategic considerations behind the chosen route, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity.

Introduction and Strategic Overview

The synthesis of trifluoromethyl-substituted pyridines (TFMPs) is of significant interest due to their prevalence in a wide range of biologically active molecules.[1] The target molecule, this compound, presents a specific synthetic challenge in achieving the desired 2,3,5-trisubstitution pattern. A successful synthesis must control regioselectivity during the introduction of each functional group.

A robust retrosynthetic analysis is paramount. The most logical approach involves a late-stage esterification of the corresponding carboxylic acid, 5-bromo-3-(trifluoromethyl)picolinic acid . This simplifies the overall process, as the ester group can be sensitive to the conditions required for introducing the other substituents. The synthesis of the picolinic acid intermediate, therefore, becomes the central focus of our strategy.

Retrosynthetic Analysis

A multi-step approach starting from a simpler, commercially available pyridine derivative is the most practical strategy. The pathway hinges on the strategic conversion of a 2-amino group into a carboxylic acid function via a Sandmeyer reaction, a classic and reliable transformation in aromatic chemistry.

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthesis Pathway: A Step-by-Step Elucidation

The recommended forward synthesis proceeds through four distinct stages, each chosen for its reliability, scalability, and control over selectivity.

Step 1: Regioselective Bromination of 2-Amino-3-(trifluoromethyl)pyridine

The synthesis begins with the selective introduction of a bromine atom at the C5 position of the pyridine ring. The amino group at C2 and the trifluoromethyl group at C3 are both electron-withdrawing and direct incoming electrophiles to the C5 position, making this transformation highly regioselective.

-

Causality of Experimental Choice: N-Bromosuccinimide (NBS) is the reagent of choice for this bromination.[2] Compared to elemental bromine, NBS is a solid that is safer to handle and the reaction conditions are generally milder, minimizing the formation of over-brominated byproducts. The reaction is typically performed in a polar aprotic solvent like acetone or chloroform.[2][3]

Caption: Workflow for the regioselective bromination step.

Step 2: Sandmeyer Cyanation of 2-Amino-5-bromo-3-(trifluoromethyl)pyridine

This step is the cornerstone of the entire synthesis. The Sandmeyer reaction provides a robust method for converting an aryl amine into a variety of functional groups, in this case, a nitrile.[4][5] The nitrile is an excellent precursor to a carboxylic acid.

-

Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt, which is generated in situ by treating the amine with a nitrosating agent (e.g., sodium nitrite) in a strong acid like sulfuric acid. This diazonium salt is then decomposed by a copper(I) cyanide catalyst. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and dinitrogen gas, with the subsequent transfer of the cyanide group from a copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.[4][6]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijssst.info [ijssst.info]

- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

Spectroscopic Data of Methyl 5-bromo-3-(trifluoromethyl)picolinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for Methyl 5-bromo-3-(trifluoromethyl)picolinate, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the structural nuances revealed by various spectroscopic techniques. The trifluoromethyl group and the bromine atom on the pyridine ring introduce unique electronic effects that are clearly discernible in the NMR, Mass Spectrometry, and IR data. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted with a bromine atom at the 5-position, a trifluoromethyl group at the 3-position, and a methyl ester at the 2-position. The strong electron-withdrawing nature of both the trifluoromethyl group and the bromine atom significantly influences the electron density distribution within the pyridine ring, which in turn dictates the chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.8 ppm | d | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and is deshielded. Its chemical shift is expected to be downfield. The coupling to H-4 will result in a doublet. |

| ~8.4 ppm | d | 1H | H-4 | The proton at the 4-position is coupled to the proton at the 6-position, appearing as a doublet. The electron-withdrawing trifluoromethyl group at the 3-position will also contribute to its downfield shift. |

| ~4.0 ppm | s | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical environment and are expected to appear as a singlet. |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic quartet splitting for the carbon to which it is attached and will also influence the chemical shifts of neighboring carbons.

| Predicted Chemical Shift (δ) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale and Comparative Insights |

| ~164 ppm | s | C=O | The carbonyl carbon of the ester group is expected in this region. |

| ~152 ppm | q | C-3 | The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Similar trifluoromethylated pyridines show this carbon in the range of 148-153 ppm with a J-coupling of around 35 Hz.[1] |

| ~149 ppm | s | C-2 | The carbon bearing the methyl ester group. |

| ~140 ppm | s | C-6 | The carbon adjacent to the nitrogen. |

| ~125 ppm | s | C-4 | Aromatic carbon. |

| ~122 ppm | q | -CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large coupling constant (typically >270 Hz).[1] |

| ~120 ppm | s | C-5 | The carbon attached to the bromine atom. |

| ~53 ppm | s | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ -63 ppm | s | -CF₃ | The chemical shift of the CF₃ group on a pyridine ring is typically in this region relative to CFCl₃. For example, the ¹⁹F NMR of methyl 4-(trifluoromethyl)benzoate shows a singlet at -63.21 ppm.[1] |

Experimental Protocol for ¹⁹F NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Molecular Ion Peak: The molecular formula of this compound is C₈H₅BrF₃NO₂. The calculated monoisotopic mass is approximately 282.946 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2]

Key Fragmentation Pathways: The fragmentation of the molecular ion is initiated by the loss of loosely bound electrons, often from the nitrogen or oxygen atoms.[3]

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 252/254.

-

Loss of the carbomethoxy radical (•COOCH₃): This fragmentation would lead to an ion at m/z 224/226.[4]

-

Loss of a bromine radical (•Br): This would produce a fragment ion at m/z 204.

Experimental Protocol for Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3100-3000 | Weak | C-H stretch (aromatic) | Typical for C-H bonds on an aromatic ring. |

| ~2960 | Weak | C-H stretch (aliphatic) | Corresponds to the C-H stretching of the methyl group. |

| ~1730 | Strong | C=O stretch (ester) | The carbonyl group of the ester will give a strong, characteristic absorption in this region. The electronegative substituents on the ring may shift this to a slightly higher wavenumber.[5] |

| ~1600, ~1470 | Medium | C=C and C=N stretch (pyridine ring) | Characteristic stretching vibrations of the pyridine ring. |

| ~1300-1100 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group will result in strong absorptions in this region. |

| ~1250, ~1100 | Strong | C-O stretch (ester) | Asymmetric and symmetric stretching of the C-O bonds of the ester group. |

| ~850 | Medium | C-Br stretch | The C-Br bond will have a characteristic absorption in the fingerprint region. |

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

For a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest and an appropriate sample cell.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the major absorption bands.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Picolinic acid ethyl ester. Retrieved from [Link]

- Gaskell, B. A., et al. (1990). Olfactory and hepatic changes following a single inhalation exposure of 3-trifluoromethyl pyridine in rats: concentration and temporal aspects. Toxicology, 62(1), 35-51.

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

-

PubChem. (n.d.). Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-3-(trifluoromethyl)picolinate

Introduction

Methyl 5-bromo-3-(trifluoromethyl)picolinate is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a methyl ester on a pyridine ring, imparts specific physicochemical properties that are crucial for its application. The precise and reliable characterization of this molecule is paramount for quality control, metabolite identification, and ensuring the integrity of the final products. Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for the structural elucidation and quantification of this important chemical intermediate.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the predicted fragmentation patterns under common ionization techniques, offer detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric behavior of this complex heterocyclic compound.

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion and Isotopic Pattern:

The nominal molecular weight of this compound (C8H5BrF3NO2) is 284 g/mol . Due to the presence of a bromine atom, the molecular ion region in the mass spectrum is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks for the molecular ion (M•+) and any bromine-containing fragments: an M•+ peak and an M+2 peak, with a relative intensity ratio of roughly 1:1.[1]

Predicted Fragmentation Pathways:

Under electron ionization (EI) conditions, typically used in GC-MS, the molecular ion is expected to undergo a series of fragmentation reactions. The initial ionization event will likely involve the removal of an electron from the pyridine ring's nitrogen atom or the pi system, leading to the formation of the molecular ion at m/z 283 and 285. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Here are the predicted major fragmentation pathways:

-

Loss of the Methoxy Group (•OCH3): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion. This would result in fragment ions at m/z 252 and 254.

-

Loss of the Ester Group (COOCH3): The entire methyl ester group can be lost as a radical, resulting in a brominated and trifluoromethylated pyridine radical cation at m/z 224 and 226.

-

Loss of Bromine (•Br): Cleavage of the C-Br bond would lead to the loss of a bromine radical, generating a fragment ion at m/z 204.

-

Loss of the Trifluoromethyl Group (•CF3): The strong electron-withdrawing nature of the trifluoromethyl group makes its loss as a radical a plausible fragmentation pathway, resulting in a fragment ion at m/z 214 and 216.

-

Sequential Losses: Further fragmentation of the primary fragment ions can occur. For instance, the acylium ion (m/z 252/254) could subsequently lose carbon monoxide (CO) to yield ions at m/z 224 and 226.

The following diagram illustrates the predicted fragmentation cascade:

Predicted Quantitative Data:

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 283/285 | [C8H5BrF3NO2]•+ | - |

| 252/254 | [C7H2BrF3NO]+ | •OCH3 |

| 224/226 | [C6H2BrF3N]•+ | •COOCH3 |

| 214/216 | [C7H5BrNO2]+ | •CF3 |

| 204 | [C8H5F3NO2]+ | •Br |

Experimental Protocols

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the sample matrix, the required sensitivity, and the overall analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable volatile solvent such as ethyl acetate, dichloromethane, or acetone to a final concentration of 10-100 µg/mL.

-

Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the sample solution.

-

Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.

GC-MS Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of compounds. |

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow rate for a 0.25 mm ID column. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent boiling point and a ramp to elute the analyte in a reasonable time. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for generating a library-searchable mass spectrum. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission and prevents contamination. |

| Scan Range | m/z 50-350 | Covers the molecular ion and expected fragment ions. |

The following diagram outlines the GC-MS workflow:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the analysis of compounds in complex matrices and for achieving very low detection limits.

Sample Preparation:

-

Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a concentration of 1-10 µg/mL.

-

Internal Standard: For accurate quantification, add a suitable internal standard.

-

Filtration: Filter the sample through a 0.22 µm PVDF or PTFE syringe filter.

LC-MS/MS Instrumental Parameters:

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% B to 95% B over 10 minutes | A typical gradient for eluting a wide range of compounds. |

| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds, and the pyridine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Desolvation Temp. | 350 °C | Facilitates solvent evaporation. |

| Desolvation Gas Flow | 800 L/hr | Aids in desolvation. |

| Cone Gas Flow | 50 L/hr | Helps to focus the ion beam. |

| Collision Gas | Argon | Common collision gas for CID. |

| MS/MS Transitions | Precursor Ion: m/z 284/286; Product Ions: To be determined experimentally | The protonated molecule is selected as the precursor. Product ions will correspond to the major fragments observed in the MS2 spectrum. |

The LC-MS/MS workflow is depicted below:

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 5-bromo-3-(trifluoromethyl)picolinate

Foreword: Understanding the Molecule's Role

Methyl 5-bromo-3-(trifluoromethyl)picolinate is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its unique trifluoromethyl and bromo functionalities on a pyridine scaffold make it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[1][2] The physical properties of this intermediate are not merely datasheet entries; they are the foundational parameters that govern its behavior in every experimental setting—from reaction kinetics and purification strategies to formulation and storage. This guide provides a comprehensive analysis of these properties, offering both established data and the experimental rationale for their determination, designed for the practicing researcher and development professional.

Core Compound Identity and Structure

Accurate identification is the bedrock of chemical research. This compound is identified by the CAS Number 1214328-84-3.[3][4] Its structural and molecular details are summarized below.

Chemical Structure

The structure features a pyridine ring substituted at key positions, which dictates its reactivity and physical characteristics. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom significantly influences the electron density of the aromatic ring.

Caption: 2D Structure of this compound.

Compound Identification Data

For unambiguous documentation and database retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | [5] |

| CAS Number | 1214328-84-3 | [3][4] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [3][5] |

| Molecular Weight | 284.03 g/mol | [3][5] |

| Exact Mass | 282.94558 Da | [5] |

| SMILES | COC(=O)C1=C(C=C(C=N1)Br)C(F)(F)F | [5] |

| InChIKey | YRYMNZJJAFOWHH-UHFFFAOYSA-N | [5] |

Fundamental Physicochemical Properties

These properties are essential for predicting the compound's behavior in various environments, from reaction vessels to biological systems.

| Property | Value / Description | Significance & Experimental Insight |

| Physical State | Expected to be a solid at room temperature. | The solid state is crucial for handling, weighing, and storage. Purity can affect the appearance, ranging from white to off-white crystalline solid. |

| Melting Point | Not experimentally determined in available literature. | A sharp melting point is a primary indicator of purity. Its determination via Differential Scanning Calorimetry (DSC) is recommended to establish a reliable reference standard. |

| Boiling Point | Not experimentally determined; likely to decompose at high temperatures. | Due to its molecular weight and polarity, a high boiling point is expected. Vacuum distillation for purification may be possible, but thermal stability must first be assessed via Thermogravimetric Analysis (TGA). |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | This is a prediction based on its structure. Systematic solubility testing is required to define optimal solvents for reactions, chromatography, and formulation. |

| Lipophilicity (LogP) | 2.64950 (Computed) | [3] |

| Polar Surface Area (PSA) | 39.19 Ų | [3] |

Experimental Protocol: Melting Point Determination via DSC

Causality: Differential Scanning Calorimetry (DSC) is superior to traditional melt-temp apparatus as it provides quantitative data on the melting endotherm and can reveal phase transitions or impurities.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Experimental Protocol: Solubility Screening

Causality: Determining solubility in a range of solvents is critical for process development. A standardized gravimetric method provides accurate quantitative data.

-

Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol, toluene, dichloromethane, acetone, hexane).

-

Sample Preparation: Add an excess amount of the compound (e.g., 20 mg) to a known volume of each solvent (e.g., 1 mL) in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove a known aliquot of the supernatant, evaporate the solvent under vacuum, and weigh the residual solid. Calculate the solubility in mg/mL.

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable. The following techniques provide a comprehensive characterization of the molecule.

Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments will each provide unique and complementary information.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the methyl ester and the two distinct aromatic protons on the pyridine ring.

Predicted Signal # of Protons Multiplicity Rationale ~3.9-4.1 ppm 3H Singlet (s) Methyl protons of the ester group. ~8.0-8.4 ppm 1H Doublet (d) Aromatic proton adjacent to the bromine. | ~8.6-8.9 ppm | 1H | Doublet (d) | Aromatic proton adjacent to the nitrogen. |

-

¹⁹F NMR: This experiment is crucial for confirming the trifluoromethyl group.

-

A single, sharp singlet is expected around -60 to -70 ppm (relative to CFCl₃), confirming the presence and electronic environment of the -CF₃ group.[6]

-

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

| Predicted Absorption Band (cm⁻¹) | Functional Group | Vibration Type |

| 1720-1740 | Ester C=O | Stretch |

| 1100-1300 | C-F (of CF₃) | Stretch (strong, broad) |

| 1550-1600 | Aromatic C=C/C=N | Ring Stretch |

| 1200-1250 | Ester C-O | Stretch |

| 500-600 | C-Br | Stretch |

Protocol for FTIR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and offering clues to the structure's connectivity.

-

Expected Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 282.94558 Da.[5]

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern for bromine. The M⁺ and M+2 peaks will appear in an approximate 1:1 ratio, providing definitive evidence for the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of an organic compound. It separates the main component from any impurities, allowing for quantification.

Generic HPLC Method Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.

-

Gradient: Start with a high percentage of water and ramp to a high percentage of acetonitrile over 10-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a dilute solution of the compound (~0.5 mg/mL) in the mobile phase or a compatible solvent.

-

Analysis: Inject a small volume (5-10 µL) and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak.

Stability, Storage, and Safety

Proper handling ensures the integrity of the material and the safety of the researcher.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] It should be kept in a cool, dry place away from light and moisture to prevent hydrolysis of the ester group.[3]

-

Stability: The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions. The carbon-bromine bond can be a site for nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.

-

Safety: Based on aggregated GHS data, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

PubChem. (n.d.). Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-3-methylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Shimizu, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-methylpicolinonitrile|CAS 474824-78-7 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1214328-84-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. 1214328-84-3|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of Methyl 5-bromo-3-(trifluoromethyl)picolinate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 5-bromo-3-(trifluoromethyl)picolinate, a key building block in the synthesis of advanced pharmaceutical and agrochemical agents. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide focuses on a holistic approach, combining theoretical solubility predictions based on physicochemical properties with a detailed, field-proven experimental protocol for accurate solubility determination. Insights from the solubility of structurally analogous compounds are leveraged to provide practical guidance for researchers, scientists, and professionals in drug development. This document is designed to empower the user with the foundational knowledge and procedural expertise to effectively handle and utilize this compound in various organic solvent systems.

Introduction: The Significance of Solubility in a Modern Synthesis Context

This compound is a highly functionalized pyridine derivative. The strategic placement of a bromine atom, a trifluoromethyl group, and a methyl ester on the picolinate scaffold makes it a versatile intermediate for the synthesis of complex target molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates[1][2].

The solubility of this intermediate in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Proper solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the overall yield and purity of the final product. An understanding of the solubility profile of this compound is therefore not merely academic but a prerequisite for efficient process development and scale-up.

This guide will navigate the theoretical underpinnings of this compound's solubility, provide a robust experimental framework for its quantification, and offer predictive insights to streamline solvent screening efforts.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[3][4]. To predict the solubility of this compound, we must first analyze its key physicochemical properties.

Physicochemical Properties of this compound

A summary of the key computed properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₃NO₂ | |

| Molecular Weight | 284.03 g/mol | |

| Calculated LogP | 2.6 |

The calculated LogP (octanol-water partition coefficient) of 2.6 indicates that this compound is a lipophilic compound, suggesting a preference for organic solvents over aqueous media[5][6]. A LogP greater than 0 signifies higher solubility in lipophilic (oily) environments compared to hydrophilic (watery) ones[6].

Structural Analysis and Predicted Solubility Trends

The structure of this compound offers several clues to its solubility behavior:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

-

Trifluoromethyl Group: The highly electronegative fluorine atoms in the CF₃ group make it a strong electron-withdrawing moiety. This group significantly increases the lipophilicity of the molecule[1][2].

-

Bromo Group: The bromine atom also contributes to the lipophilicity of the compound.

-

Methyl Ester Group: The ester functional group provides some polarity and can act as a hydrogen bond acceptor.

Based on these features, the following solubility trends can be predicted:

-

High Solubility: Expected in moderately polar to nonpolar aprotic solvents that can engage in dipole-dipole interactions and accommodate the lipophilic nature of the molecule. Examples include acetone, ethyl acetate, dichloromethane, and toluene.

-

Moderate Solubility: Likely in polar protic solvents such as alcohols (methanol, ethanol). While the ester and pyridine nitrogen can interact with the hydroxyl group of the alcohol, the large, nonpolar surface area of the molecule may limit high solubility[3].

-

Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane. While the compound is lipophilic, the presence of the polar ester and pyridine ring may hinder dissolution in purely aliphatic hydrocarbons. It is also expected to have very low solubility in water due to its high lipophilicity.

Insights from a Structurally Analogous Compound: 2-Chloro-3-(trifluoromethyl)pyridine

While direct quantitative data for the target compound is scarce, studies on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various organic solvents provide valuable comparative insights. Research has shown that the solubility of this analog increases with temperature and is dependent on the polarity of the solvent[7]. The study investigated its solubility in solvents such as ethyl acetate, alcohols, trichloromethane, acetonitrile, and acetone, confirming its solubility in common organic solvents[7]. This suggests that this compound will likely exhibit a similar pattern of solubility in these solvent classes.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in a range of organic solvents.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatic vials or jacketed glass vessels

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-